2-epi-Abamectin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

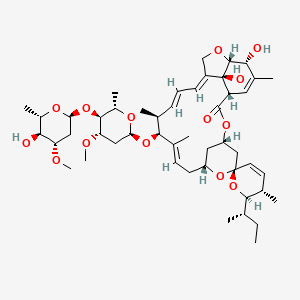

Propiedades

Fórmula molecular |

C48H72O14 |

|---|---|

Peso molecular |

873.1 g/mol |

Nombre IUPAC |

(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Clave InChI |

RRZXIRBKKLTSOM-TYECJXEWSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

SMILES canónico |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide to the Degradation Pathways of Abamectin: Photodegradation vs. Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of avermectins, primarily composed of avermectin B1a (>80%) and avermectin B1b (<20%). The stability of abamectin is a critical factor in its efficacy and environmental fate. Degradation of the active ingredient can lead to a loss of potency and the formation of various degradation products. This technical guide provides an in-depth analysis of the two primary degradation pathways of abamectin: photodegradation and hydrolysis. A key distinction is made between the formation of the 8,9-Z isomer of abamectin, a major photoproduct, and 2-epi-abamectin, which is formed under hydrolytic conditions. Understanding these distinct pathways is crucial for the proper handling, formulation, and analysis of abamectin-containing products.

Abamectin Degradation Pathways: A Comparative Overview

Abamectin is susceptible to degradation through two distinct mechanisms: photodegradation, initiated by exposure to light, and hydrolysis, which occurs in aqueous environments, particularly under alkaline conditions. It is a common misconception that this compound is a primary photoproduct. Scientific evidence indicates that the principal photoproduct is the 8,9-Z isomer, a geometric isomer of the parent compound. In contrast, this compound is a major degradant formed during hydrolysis.

Photodegradation of Abamectin

Exposure of abamectin to light, particularly UV radiation, leads to the isomerization of the double bond at the 8,9-carbon position.[1] This converts the naturally occurring trans (E) isomer into the cis (Z) isomer, known as 8,9-Z-avermectin B1a. This photoisomerization is a significant degradation pathway for abamectin on surfaces exposed to sunlight.[1]

Hydrolysis of Abamectin

In aqueous solutions, abamectin is stable at neutral and acidic pH. However, under alkaline conditions (pH 9) and particularly at elevated temperatures, it undergoes hydrolysis.[1] A major transient product of this hydrolysis is 2-epi-avermectin B1a.[1] This epimerization occurs at the C2 position.

Quantitative Data on Abamectin Degradation

The following tables summarize the available quantitative data on the degradation of abamectin through photodegradation and hydrolysis.

Table 1: Photodegradation of Avermectin B1a

| Condition | Degradation Product(s) | Half-life (DT50) | Yield (% of Applied Radioactivity) | Reference |

| In water, under Xenon lamp | 8,9-Z avermectin B1a, 8α-oxo-avermectin B1a | < 6 days | 8.2% (8,9-Z isomer), 5.6% (8α-oxo) | [1] |

| On soil, under light | 8,9-Z isomer, 8α-hydroxy-avermectin B1a, 8α-oxo-avermectin B1a | 21-22 days | Up to 4.7% (8α-hydroxy and 8α-oxo) | [1] |

Table 2: Hydrolysis of Avermectin B1a

| Condition | Major Degradation Product | Half-life (DT50) of Parent | Maximum Yield of Degradant (% of Applied Radioactivity) | Reference |

| pH 9, 20°C | 2-epi-avermectin B1a | 380 days | Not specified | [1] |

| pH 9, 60°C | 2-epi-avermectin B1a | Not specified | 25% (at day 11) | [1] |

Experimental Protocols

Protocol for Abamectin Photodegradation Study

This protocol outlines a general procedure for investigating the photodegradation of abamectin and the formation of the 8,9-Z isomer.

Materials:

-

Abamectin standard solution (in a suitable solvent like acetonitrile or methanol)

-

Quartz or borosilicate glass vessels

-

UV light source (e.g., Xenon lamp or mercury lamp with controlled wavelength output)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standard for 8,9-Z-avermectin B1a (if available)

Procedure:

-

Prepare a working solution of abamectin in the chosen solvent at a known concentration.

-

Transfer the solution to the glass vessels.

-

Expose the samples to the UV light source for a defined period. A control sample should be kept in the dark to monitor for non-photolytic degradation.

-

At specific time intervals, withdraw aliquots from the exposed and dark control samples.

-

Analyze the samples by HPLC-UV or LC-MS. A typical mobile phase for separation is a gradient of acetonitrile and water.

-

Monitor the decrease in the peak area of abamectin and the increase in the peak area of the 8,9-Z isomer.

-

Quantify the amount of abamectin and its photoproduct by comparing with standard curves.

Protocol for Abamectin Hydrolysis Study

This protocol describes a general method to study the hydrolysis of abamectin and the formation of this compound.

Materials:

-

Abamectin standard

-

Sterile aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9)

-

Constant temperature incubator or water bath

-

HPLC system with UV or MS detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standard for 2-epi-avermectin B1a (if available)

Procedure:

-

Prepare sterile buffered solutions at the desired pH values.

-

Add a known amount of abamectin to each buffered solution to achieve the target concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C, 50°C, 60°C) in the dark.

-

At selected time points, collect samples from each pH and temperature condition.

-

Analyze the samples using HPLC-UV or LC-MS to separate and quantify abamectin and its hydrolysis products.

-

Identify the this compound peak based on its retention time relative to the parent compound and by comparison with a reference standard if available.

-

Determine the rate of hydrolysis and the formation of this compound at each condition.

Visualizations

Abamectin Degradation Pathways

Caption: Distinct degradation pathways of abamectin.

Experimental Workflow for Photodegradation Analysis

Caption: Workflow for abamectin photodegradation analysis.

Experimental Workflow for Hydrolysis Analysis

Caption: Workflow for abamectin hydrolysis analysis.

Conclusion

The degradation of abamectin is a multifaceted process governed by environmental conditions. It is imperative for researchers, scientists, and drug development professionals to recognize that photodegradation and hydrolysis lead to distinct primary degradation products. While the 8,9-Z isomer is the principal photoproduct, this compound is formed under alkaline hydrolytic conditions. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks to accurately study and characterize the degradation of abamectin, ensuring the development of stable and effective formulations.

References

Synthesis and Structural Elucidation of 2-epi-Abamectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural elucidation of 2-epi-Abamectin, a prominent stereoisomer and degradation product of the potent anthelmintic and insecticide, Abamectin. This document details the experimental protocols for its preparation via base-catalyzed epimerization and the comprehensive analytical techniques employed for its structural confirmation, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Abamectin, a mixture of avermectin B1a (>80%) and B1b (<20%), is a widely used macrocyclic lactone in agriculture and veterinary medicine. Its chemical stability is a critical factor in its formulation and efficacy. Under alkaline conditions, Abamectin can undergo epimerization at the C-2 position, leading to the formation of this compound.[1][2] Understanding the synthesis and structure of this isomer is crucial for stability studies, impurity profiling, and ensuring the quality and safety of Abamectin-based products. This compound is also a process impurity that can be generated during the manufacturing process under certain conditions.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the base-catalyzed isomerization of Abamectin. This reaction involves the deprotonation of the C-2 chiral carbon, leading to the formation of an enol intermediate, which is then re-protonated to yield a mixture of Abamectin and its 2-epimer.[1]

Experimental Protocol: Base-Catalyzed Epimerization

This protocol is adapted from the established principles of base-catalyzed isomerization of avermectins.[3]

Materials:

-

Abamectin B1a

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Solvents for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate for drying

Procedure:

-

Reaction Setup: Dissolve Abamectin B1a in a 1:1 mixture of methanol and water.

-

Initiation of Epimerization: Add a solution of sodium hydroxide in aqueous methanol to the Abamectin solution to achieve a final NaOH concentration of 0.05 M.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25°C). The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). An equilibrium of the epimers is typically approached, followed by a slower conversion to the more stable Δ2,3-isomer.[3] For generating the epimer for analytical purposes, a reaction time of 1 hour with 0.25 M NaOH has been reported to yield a significant amount of this compound.[1]

-

Quenching the Reaction: Neutralize the reaction mixture with a suitable acid, such as dilute hydrochloric acid, to a pH of approximately 7.

-

Extraction: Extract the aqueous methanol mixture with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of Abamectin, this compound, and other related products.

Purification

The crude product mixture requires purification to isolate this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for this separation.

Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column is suitable for the separation of these non-polar compounds.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.

-

Detection: UV detection at 245 nm is appropriate for monitoring the elution of Abamectin and its isomers.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, which typically elutes shortly after the main Abamectin peak.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to yield isolated this compound.

Structural Elucidation

The definitive identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass and elemental composition of the molecule, confirming that this compound is an isomer of Abamectin.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.

-

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in positive ion mode. The formation of ammonium adducts ([M+NH₄]⁺) is common for avermectins.[1]

Data Presentation:

| Parameter | Observed Value for this compound B1a | Reference |

| Molecular Formula | C₄₈H₇₂O₁₄ | [1] |

| [M+NH₄]⁺ (m/z) | 890.5256 | [1] |

Table 1: High-Resolution Mass Spectrometry Data for this compound B1a.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to study the fragmentation pattern, which provides further structural information. The fragmentation of this compound is expected to be very similar to that of Abamectin, with characteristic losses of the oleandrose sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isomers like this compound, as it provides detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Experiments: A suite of NMR experiments is conducted, including:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.

-

Data Presentation: While a complete, assigned NMR dataset for this compound is not readily available in the public domain, the key differentiating feature in the ¹H NMR spectrum compared to Abamectin B1a is the chemical shift and coupling constant of the proton at the C-2 position. The change in stereochemistry at C-2 will alter the magnetic environment of H-2 and adjacent protons.

Mandatory Visualizations

Synthesis and Isomerization Pathway

Caption: Base-catalyzed epimerization of Abamectin to this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation Workflow

Caption: Analytical workflow for the structural elucidation of this compound.

References

Physicochemical Properties of 2-epi-Abamectin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-epi-Abamectin, a significant stereoisomer and degradation product of the widely used antiparasitic agent, Abamectin. This document details its chemical identity, stability, and solubility, along with the experimental protocols used for its characterization and quantification.

Introduction

This compound is the C2 epimer of Abamectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis.[1][2] It is primarily formed from Abamectin under alkaline conditions through a base-catalyzed epimerization process.[2][3][4] While it retains some biological activity, this compound is notably less potent than its parent compound. For instance, its toxicity to the two-spotted spider mite shows an LC50 value of 4 ppm, which is approximately 100 times less potent than Abamectin.[5][6][7] Understanding the physicochemical properties of this epimer is crucial for the development of stable Abamectin formulations and for accurate impurity profiling in quality control.

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. Where specific data for the epimer is not available, properties of the parent compound, Abamectin, are provided as a close reference due to their structural similarity.

| Property | Value | Reference(s) |

| Chemical Identity | ||

| IUPAC Name | (2S)-5-O-demethyl-avermectin A1a | [8] |

| Synonym(s) | epi-Avermectin B1a | [5][8] |

| CAS Number | 106434-14-4 | [5][8] |

| Molecular Formula | C₄₈H₇₂O₁₄ | [5][8] |

| Molecular Weight | 873.1 g/mol | [5][9] |

| Physical Properties | ||

| Physical State | Solid | [5][8] |

| Purity (typical) | ≥95% | [5][8] |

| Melting Point | Data not available for this compound. (Abamectin: 161.8–169.4 °C with decomposition) | [10] |

| logP (Octanol/Water) | Data not available for this compound. (Abamectin: 4.4 at pH 7.1) | [11] |

| pKa | Data not available for this compound. (Abamectin: No dissociation observed in the pH range 1-12) | [1][12] |

| Solubility | ||

| Organic Solvents | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | [5] |

| Water | Data not available for this compound. (Abamectin: 1.21 mg/L at 25°C) | [1][11] |

| Stability & Storage | ||

| Storage Temperature | -20°C | [5] |

| Stability | Stable for ≥ 4 years at -20°C.[5] Forms from Abamectin under alkaline conditions.[2][3] Abamectin is stable to hydrolysis at pH 5, 7, and 9 (25°C) but sensitive to strong acids and bases.[10][11] |

Formation and Mechanism of Action

This compound is a stereoisomer of Abamectin B1a. Its formation is a critical consideration in the manufacturing and storage of Abamectin-based products.

Base-Catalyzed Epimerization

The primary pathway for the formation of this compound is the base-catalyzed epimerization at the C-2 position of the Abamectin molecule.[2] This reaction can occur in the presence of alkaline solutions or even apparently alkaline organic solvents like amides.[13]

Caption: Base-catalyzed formation of this compound from Abamectin B1a.

Mechanism of Action

Avermectins, the family to which Abamectin and its epimer belong, exert their antiparasitic effects by modulating glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1] While this compound is known to be significantly less potent, it is presumed to act via a similar mechanism, with its altered stereochemistry likely affecting its binding affinity to the target channels.

Caption: General mechanism of action for avermectin compounds.

Experimental Protocols

The identification and quantification of this compound are typically performed using chromatographic techniques, often as part of a stability-indicating method for Abamectin.

Identification and Quantification by HPLC

A common method for analyzing this compound involves High-Performance Liquid Chromatography (HPLC) with UV detection.[3][14]

-

Principle: Reversed-phase HPLC separates Abamectin from its epimer and other degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard.[10][14]

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18, e.g., Prodigy C18, 250 x 4.6 mm, 5-µm particle size.[3]

-

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

-

Chromatographic Conditions:

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration solutions by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing Abamectin and potential degradants in methanol to a known concentration. Filter the solution through a 0.45 µm filter.[10]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the concentration of this compound in the sample using the external standard method based on the peak areas from the calibration curve.

-

Structural Characterization by LC-MS and NMR

For definitive structural confirmation, more advanced analytical techniques are employed.

-

LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry is used to confirm the molecular weight and fragmentation pattern. This compound and Abamectin will have identical molecular masses (e.g., m/z 873.49848 Da) but can be separated chromatographically.[13][16]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and 2D NMR experiments) is the definitive method for confirming the stereochemical arrangement. The epimerization at the C-2 position results in characteristic shifts in the NMR spectra, allowing for unambiguous identification of this compound.[2][13][17]

The following workflow illustrates the process of identifying and characterizing this compound as a degradation product in a sample of Abamectin.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a critical impurity and degradant of Abamectin, formed primarily through base-catalyzed epimerization. Its physicochemical properties, particularly its formation under alkaline conditions, are of significant interest to formulation scientists aiming to develop stable Abamectin products. While possessing a similar mechanism of action to its parent compound, its reduced biological potency underscores the importance of controlling its presence in final formulations. The analytical methods outlined in this guide, particularly stability-indicating HPLC protocols, are essential tools for monitoring and quantifying this compound, ensuring the quality, safety, and efficacy of Abamectin-based products.

References

- 1. fao.org [fao.org]

- 2. tandfonline.com [tandfonline.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.cn [glpbio.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Cayman Chemical [bioscience.co.uk]

- 9. avermectin B1a | C48H72O14 | CID 6434889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cipac.org [cipac.org]

- 11. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. ppqs.gov.in [ppqs.gov.in]

- 15. Analytical method development of abamectin + imidaclopridby r-hplc | International Journal of Development Research (IJDR) [journalijdr.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability studies and high-performance liquid chromatographic procedures for L-648,548 and its major degradates in an animal health formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Conformational Analysis of 2-epi-Abamectin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis, is a potent anthelmintic and insecticidal agent.[1] It exists as a mixture of two homologous compounds, primarily avermectin B1a (>80%) and to a lesser extent, avermectin B1b (<20%). The biological activity of abamectin is intrinsically linked to its complex three-dimensional structure. Epimerization at the C2 position, adjacent to the lactone carbonyl, results in the formation of 2-epi-Abamectin. This stereoisomer is known to be a degradation product formed under alkaline conditions and exhibits significantly reduced biological activity.[2][3] A thorough understanding of the stereochemistry and conformational landscape of both abamectin and its 2-epi isomer is therefore crucial for drug development, formulation, and stability studies.

This technical guide provides a comprehensive overview of the stereochemical and conformational analysis of this compound, drawing comparisons with its parent compound, Abamectin. It details the experimental protocols for the preparation and analysis of this compound and presents available data in a structured format.

Stereochemistry of Abamectin and this compound

The key stereochemical difference between Abamectin and this compound lies in the configuration at the C2 carbon. In the parent Abamectin, the C2 proton is in the axial orientation. Under basic conditions, deprotonation at C2 leads to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original isomer and the 2-epi isomer, where the C2 proton is in the equatorial position.[2]

Figure 1: Epimerization of Abamectin at the C2 position.

Data Presentation

| Parameter | Abamectin (B1a) | This compound (B1a) | Reference |

| 1H NMR Chemical Shift (H2) | ~3.8 ppm | Downfield shift expected | [2] |

| 13C NMR Chemical Shift (C2) | ~45 ppm | Shift expected | [4] |

| Biological Activity | High | Significantly Reduced | [2] |

Note: Specific chemical shift values for this compound are not available in the cited literature but are inferred from qualitative descriptions.

Experimental Protocols

Base-Catalyzed Epimerization of Abamectin

This protocol describes a general procedure for the formation of this compound from Abamectin under alkaline conditions.

Materials:

-

Abamectin standard

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Hydrochloric acid (HCl), 0.1 M solution (for neutralization)

-

Deionized water

Procedure:

-

Dissolve a known amount of Abamectin in methanol to prepare a stock solution (e.g., 1 mg/mL).

-

In a reaction vial, mix the Abamectin stock solution with an equal volume of 0.1 M NaOH solution.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored over time by taking aliquots.

-

At desired time points, neutralize the reaction mixture by adding an equivalent amount of 0.1 M HCl.

-

Analyze the resulting solution by HPLC to determine the ratio of Abamectin to this compound.

Figure 2: Workflow for the base-catalyzed epimerization of Abamectin.

HPLC Method for the Separation of Abamectin and this compound

This protocol is a representative HPLC method for the separation of Abamectin and its C2 epimer, based on methods developed for avermectin isomers.[5][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient: Start with a suitable ratio of A:B (e.g., 30:70), and gradually increase the percentage of B over the run time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 245 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the prepared sample solution (from the epimerization reaction or a standard mixture).

-

Run the gradient program and collect the chromatogram.

-

Identify the peaks corresponding to Abamectin and this compound based on their retention times (this compound is expected to have a different retention time from Abamectin).

NMR Spectroscopy for Structural Elucidation

Detailed NMR analysis is essential for the unambiguous structural confirmation of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher).

Experiments:

-

1D NMR: 1H and 13C spectra to observe the chemical shifts of all protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing key information for determining the stereochemistry and conformational preferences.[4][7]

-

Conformational Analysis

The overall conformation of the 16-membered macrocyclic lactone ring in avermectins is complex and crucial for their biological activity. The conformation is influenced by the stereochemistry at various chiral centers, including the C2 position.

Computational Modeling Approach

A combination of molecular mechanics and quantum mechanics calculations can be employed to investigate the conformational space of this compound and compare it to Abamectin.

Figure 3: Workflow for computational conformational analysis.

Expected Conformational Changes:

The change in stereochemistry at C2 from an axial to an equatorial proton in this compound is expected to induce localized changes in the conformation of the macrocyclic ring in the vicinity of the lactone. This, in turn, can alter the overall shape of the molecule and its ability to bind to its biological target, the glutamate-gated chloride channels. The altered conformation likely explains the observed decrease in biological activity. A detailed conformational analysis using NOE-derived distance restraints and J-coupling analysis, combined with computational modeling, would be required to fully elucidate the conformational differences between Abamectin and its 2-epi isomer.

Conclusion

The stereochemistry at the C2 position of Abamectin is a critical determinant of its biological activity. The formation of this compound through base-catalyzed epimerization leads to a significant loss of potency. This technical guide has outlined the fundamental stereochemical differences, provided representative experimental protocols for the preparation and analysis of this compound, and summarized the available data. While a complete quantitative conformational analysis of this compound requires further detailed NMR and computational studies, the information presented here provides a solid foundation for researchers and drug development professionals working with this important class of macrocyclic lactones. A thorough understanding of the stereochemical lability of the C2 position is essential for the development of stable formulations and for the accurate assessment of the purity and potency of Abamectin-based products.

References

The Core Mechanism of 2-epi-Abamectin's Action on Glutamate-Gated Chloride Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abamectin, a member of the avermectin family of macrocyclic lactones, exerts its potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are ligand-gated ion channels, are crucial for mediating inhibitory neurotransmission in protostome invertebrates. Avermectins, including Abamectin, act as allosteric modulators of GluCls. Instead of competing with the endogenous ligand glutamate, they bind to a distinct site on the channel protein. This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a slow-opening and essentially irreversible influx of chloride ions.[1][3] The resulting hyperpolarization of neuronal and muscle cell membranes leads to paralysis and ultimately the death of the target organism.[1] The high selectivity of Abamectin for invertebrate GluCls over vertebrate receptors contributes to its favorable safety profile in mammals.

Signaling Pathway of Glutamate-Gated Chloride Channels and Avermectin Modulation

Glutamate-gated chloride channels are pentameric ligand-gated ion channels that play a key role in inhibitory neurotransmission in invertebrates. The binding of the neurotransmitter L-glutamate to the extracellular domain of the receptor triggers a conformational change that opens the channel pore, allowing chloride ions to flow into the cell and causing hyperpolarization.

Avermectins, such as Abamectin, modulate this process by binding to an allosteric site located in the transmembrane domain, at the interface between adjacent subunits. This binding event stabilizes the open state of the channel, leading to a prolonged and essentially irreversible channel opening. This potentiation of the chloride current occurs even at low concentrations of glutamate and avermectins can also directly open the channel in the absence of glutamate.

Quantitative Data: Avermectin Activity on Glutamate-Gated Chloride Channels

The following table summarizes key quantitative data from studies on the interaction of avermectins with GluCls from various invertebrate species. It is important to note that these values can vary depending on the specific GluCl subunit composition and the experimental system used.

| Compound | GluCl Subunit/Species | Assay Type | Parameter | Value | Reference |

| Ivermectin | Haemonchus contortus GluClα3B | TEVC in Xenopus oocytes | EC50 | ~0.1 ± 1.0 nM | |

| Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd | 0.35 ± 0.1 nM | |

| L-Glutamate | Haemonchus contortus GluClα3B | TEVC in Xenopus oocytes | EC50 | 27.6 ± 2.7 µM | |

| Ivermectin | Anopheles gambiae AgGluCl-b | TEVC in Xenopus oocytes | Activity | Insensitive up to 10 µM | |

| L-Glutamate | Anopheles gambiae AgGluCl-b | TEVC in Xenopus oocytes | EC50 | 30.22 ± 2.75 µM |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying the function of ion channels. It allows for the expression of exogenous ion channels, such as GluCls, in the oocyte membrane and the subsequent measurement of ion currents in response to agonists and modulators.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the GluCl subunit(s) of interest is microinjected into the oocytes.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression and insertion into the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

-

Two microelectrodes, one for voltage sensing and one for current injection, are impaled into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Test compounds (e.g., L-glutamate, this compound) are applied via the perfusion system.

-

The resulting currents are recorded and analyzed to determine parameters such as EC50 and modulation effects.

-

Radioligand Binding Assay

This method is used to quantify the binding affinity of a ligand (in this case, a radiolabeled avermectin) to its receptor (GluCl).

Methodology:

-

Membrane Preparation: Cells or tissues expressing the GluCl of interest are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

-

Assay Setup: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Ivermectin) at various concentrations.

-

Competition Assay: To determine the affinity of an unlabeled compound (e.g., this compound), a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled competitor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a filter mat that traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the binding affinity (Kd) for the radioligand and the inhibitory constant (Ki) for the competitor.

Conclusion and Future Directions

The mechanism of action of Abamectin on glutamate-gated chloride channels is well-established, providing a clear picture of how this class of compounds achieves its potent parasiticidal and insecticidal activity. They act as powerful allosteric modulators, locking the GluCls in an open state and causing a fatal disruption of cellular homeostasis in target organisms. While direct experimental data on this compound is currently lacking, its structural similarity to Abamectin makes it highly probable that it shares this primary mechanism of action.

Future research should focus on directly characterizing the interaction of this compound with various GluCl isoforms. Such studies would clarify whether stereochemistry at the C2 position influences binding affinity, channel gating kinetics, or subtype selectivity. This knowledge would be invaluable for understanding the structure-activity relationships of avermectins and could inform the development of next-generation parasiticides with improved efficacy and resistance profiles.

References

2-epi-Abamectin CAS number and molecular structure

An In-depth Technical Guide to 2-epi-Abamectin

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a significant degradation product of the widely used insecticide and anthelmintic, Abamectin. This document details its chemical identity, molecular structure, biological activity, and analytical methodologies.

Core Identity

This compound, also known as epi-Avermectin B₁ₐ, is a stereoisomer of Avermectin B₁ₐ, the major component of Abamectin.[1] It is formed through the degradation of the parent compound.[2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 106434-14-4 | [2][5][6] |

| Molecular Formula | C₄₈H₇₂O₁₄ | [2][6] |

| Molecular Weight | 873.1 g/mol | [2][5][6] |

| Formal Name | (2S)-5-O-demethyl-avermectin A₁ₐ | [7] |

| Synonyms | epi-Avermectin B₁ₐ | [2][7][8] |

| Physical Form | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |

| Storage Temperature | -20°C | [2] |

| Purity (Commercial) | ≥95% | [6] |

| InChI Key | RRZXIRBKKLTSOM-TYECJXEWSA-N | [2] |

| SMILES | C/C(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C2)--INVALID-LINK--O1">C@@H--INVALID-LINK--/C=C/C=C(CO3)/--INVALID-LINK--C(C)=C4">C@@(O)[C@@]4([H])C5=O)=C\C[C@]6([H])C--INVALID-LINK--([H])C[C@]7(C=C--INVALID-LINK----INVALID-LINK--CC">C@([H])O7)O6 | [2] |

Molecular Structure

The molecular structure of this compound is depicted below. It is a macrocyclic lactone, characteristic of the avermectin family.

Formation and Synthesis

This compound is primarily known as a degradation product of Abamectin.[2][4] Its formation can be induced by various stress conditions. One documented pathway is through the base-catalyzed isomerization of avermectins.[2] Additionally, it has been observed as a thermal degradate, forming when Abamectin is subjected to elevated temperatures (e.g., 60°C).[9]

The logical workflow for the formation and identification of this compound from its parent compound is illustrated below.

Biological Activity and Mechanism of Action

While this compound is a degradation product, it retains biological activity, though at a reduced potency compared to Abamectin.

Acaricidal Activity

Quantitative analysis has demonstrated the toxicity of this compound against specific pests.

| Organism | Assay Type | Value | Potency vs. Abamectin | Reference(s) |

| Two-spotted spider mite | Contact Assay | LC₅₀ = 4 ppm | ~100-fold less potent | [2][3][4] |

Mechanism of Action

The precise mechanism of action for this compound has not been independently elucidated in detail. However, as a member of the avermectin family, it is presumed to share the same mechanism as Abamectin, which acts as a neurotoxin.[9][10][11] Avermectins bind to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to an increased influx of chloride ions.[12] This causes hyperpolarization of the cell membrane, resulting in paralysis and eventual death of the organism.[10][11][12]

The signaling pathway for avermectins is depicted in the following diagram.

Experimental Protocols

The identification and quantification of this compound, particularly in the presence of its parent compound, require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the predominant technique.

General HPLC Method for Separation and Identification

This protocol is a composite based on methodologies developed for the analysis of Abamectin and its degradation products.[13][14]

1. Objective: To separate and identify this compound from Abamectin and other related compounds.

2. Materials and Reagents:

-

Reference standards for Abamectin and this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Ortho-Phosphoric Acid or Acetic Acid (for mobile phase modification)

-

Sample matrix (e.g., formulated product, environmental sample)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

UV or Photo Diode Array (PDA) Detector, set to ~245 nm

-

Optional: Mass Spectrometer (MS) for definitive identification

4. Sample Preparation:

-

Standard Solutions: Accurately weigh reference standards and dissolve in methanol or acetonitrile to create stock solutions. Prepare a series of working standards by serial dilution.

-

Sample Extraction: Dissolve or extract the sample containing Abamectin in a suitable solvent (e.g., acetonitrile/water mixture). The mixture may require vortexing, sonication, and centrifugation to ensure complete extraction and removal of particulates.[13]

5. Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a ratio of 80:20 (v/v) acetonitrile to water, sometimes with a small amount of acid (e.g., 0.1% ortho-phosphoric acid or 1% acetic acid) to improve peak shape.[15][16]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 5-20 µL.

6. Data Analysis:

-

Identify the peaks for Abamectin and this compound by comparing their retention times with those of the reference standards.

-

Quantification is typically performed by constructing a calibration curve from the peak areas of the standard solutions.

Characterization by Mass Spectrometry and NMR

For unequivocal structure confirmation, advanced techniques are employed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LTQ FT-MS) can distinguish between this compound and Abamectin, which have identical masses (m/z 873.49848 Da), through MSⁿ fragmentation studies.[1]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR experiments are used to elucidate the precise stereochemistry and confirm the identity of the 2-epi isomer.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.cn [glpbio.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 106434-14-4 [sigmaaldrich.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fao.org [fao.org]

- 10. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beyondpesticides.org [beyondpesticides.org]

- 12. Abamectin - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. cipac.org [cipac.org]

- 15. Analytical method development of abamectin + imidaclopridby r-hplc | International Journal of Development Research (IJDR) [journalijdr.com]

- 16. scielo.br [scielo.br]

Navigating the Solubility Landscape of 2-epi-Abamectin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-epi-Abamectin, an isomer and degradation product of the potent antiparasitic agent Abamectin, is a compound of significant interest in both agricultural and pharmaceutical research. Understanding its solubility in various organic solvents is paramount for a wide range of applications, including formulation development, analytical method design, and in-vitro/in-vivo assay preparation. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, addresses the existing data gaps, and offers a practical framework for its experimental determination.

Solubility Profile of this compound

A thorough review of publicly available data reveals that while qualitative solubility information for this compound is available, specific quantitative data remains largely unpublished. Chemical suppliers consistently report this compound as being soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

The term "soluble" in this context generally implies that the compound dissolves to a degree useful for creating stock solutions for experimental purposes. However, the absence of precise solubility values (e.g., in mg/mL or molarity) necessitates a cautious approach in experimental design, particularly when high concentrations are required.

Quantitative Solubility of the Parent Compound: Abamectin

In the absence of specific quantitative data for this compound, examining the solubility of its parent compound, Abamectin, can provide a valuable, albeit approximate, reference point. It is crucial to recognize that even minor structural differences, such as epimerization, can influence a molecule's crystal lattice energy and its interaction with solvent molecules, thereby altering its solubility. The following data for Abamectin should be considered as an estimation for this compound.

Table 2: Quantitative Solubility of Abamectin in Various Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Dichloromethane | 470[2] |

| Ethyl Acetate | 160[2] |

| Octanol | 83[2] |

| Acetone | 72[2] |

| Toluene | 23[2][3] |

| Methanol | 13[2] |

| Hexane | 0.11[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, experimental determination is necessary. The following is a generalized protocol based on the widely used shake-flask method, which is suitable for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator with constant agitation (e.g., on an orbital shaker). The temperature should be maintained at the desired value for the solubility measurement.

-

Allow the mixture to equilibrate for a sufficient period. For avermectins, this can take up to 72 hours to ensure that equilibrium is reached.[4] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve. For avermectins, UV detection around 245 nm is often used.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

2-epi-Abamectin: A Comprehensive Technical Guide on its Discovery and Formation as a Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abamectin, a widely utilized acaricide and insecticide, is known to degrade under various environmental conditions, leading to the formation of several isomers and degradation products. Among these, 2-epi-Abamectin has been a subject of study. This technical guide provides an in-depth exploration of the discovery and history of this compound, clarifying its primary formation pathway. Contrary to the initial premise of it being a significant photoproduct, extensive research indicates that this compound is predominantly formed through base-catalyzed epimerization and hydrolysis, rather than direct photolysis. This guide details the pivotal studies that have characterized this isomer, outlines the experimental protocols for its formation and analysis, and presents key quantitative data.

Introduction: The Degradation of Abamectin

Abamectin, a mixture of avermectin B1a (>80%) and B1b (<20%), is a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis.[1] Its efficacy as a pest control agent is well-established; however, its susceptibility to degradation under environmental stressors such as light and changes in pH is a critical factor in its application and residue analysis. The degradation of Abamectin can lead to a variety of products, including the photoisomer 8,9-Z-avermectin B1 and the stereoisomer this compound.[1] This guide focuses specifically on the discovery, history, and characterization of this compound.

Historical Perspective: Discovery of this compound

The earliest significant research into the isomerization of avermectins dates back to the late 1980s. A pivotal study by Pivnichny et al. in 1988 detailed the base-catalyzed isomerization of Avermectin B1a. This research demonstrated that under mild alkaline conditions (0.05 M sodium hydroxide in aqueous methanol), Avermectin B1a undergoes epimerization at the C-2 position to form an equilibrium with its 2-epimer. This was a foundational discovery in understanding the chemistry of avermectins and their potential degradation pathways.

Subsequent studies have consistently identified this compound as a degradation product under alkaline and hydrolytic stress conditions. A 2015 report by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) noted that during hydrolysis studies at pH 9, 2-epi-avermectin B1a was observed as a major transient degradate.[1] This report also clearly distinguished it from the 8,9-Z isomer, which is formed under the influence of light.[1] More recent research by Berger et al. (2025) further solidified this understanding by identifying the 2-epimer of Avermectin B1a as a significant degradation product under alkaline stress conditions during forced degradation studies.[2]

While Abamectin is highly susceptible to photodegradation, the primary photoproduct identified in numerous studies is the 8,9-Z isomer, resulting from a cis-trans isomerization of the double bond.[1][3] Current scientific literature does not support the classification of this compound as a significant photoproduct.

Physicochemical Properties and Biological Activity

This compound shares the same molecular weight as Abamectin but differs in its stereochemistry at the C-2 position. This structural change has a significant impact on its biological activity. Studies have shown that this compound is substantially less potent as an acaricide compared to the parent compound. It is reported to be approximately 100-fold less toxic to the two-spotted spider mite, with a lethal concentration (LC50) of 4 ppm.[4][5][6]

Table 1: Comparative Biological Activity

| Compound | Target Organism | LC50 Value | Reference |

| Abamectin | Two-spotted spider mite | ~0.04 ppm (estimated) | [4][5][6] |

| This compound | Two-spotted spider mite | 4 ppm | [4][5][6] |

Experimental Protocols

Formation of this compound via Base-Catalyzed Isomerization

This protocol is adapted from the methodology described by Pivnichny et al. (1988) for the base-catalyzed epimerization of Avermectin B1a.

Materials:

-

Avermectin B1a standard

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for neutralization

-

HPLC system with a UV detector

Procedure:

-

Prepare a 0.05 M solution of sodium hydroxide in 50% aqueous methanol.

-

Dissolve a known amount of Avermectin B1a in the 50% aqueous methanol to a desired concentration.

-

Initiate the reaction by adding the NaOH solution to the Avermectin B1a solution at a 1:1 volume ratio, resulting in a final NaOH concentration of 0.025 M.

-

Maintain the reaction mixture at room temperature.

-

Monitor the reaction progress by taking aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with a dilute HCl solution before analysis.

-

Analyze the samples by HPLC to determine the ratio of Avermectin B1a to 2-epi-Avermectin B1a.

Analytical Method for the Separation and Identification of this compound

This protocol is based on the methods described by Awasthi et al. (2012) for the analysis of Abamectin and its degradation products.[7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS) and a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 245 nm and Mass Spectrometry (ESI in positive mode).

Sample Preparation:

-

Degraded samples of Abamectin are diluted with the mobile phase.

-

The samples are filtered through a 0.45 µm filter before injection.

Identification and Characterization:

-

Identification of this compound is based on its retention time relative to Abamectin B1a and its mass-to-charge ratio (m/z), which is identical to that of Abamectin B1a (e.g., [M+H]+ at m/z 873.5).[7]

-

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) fragmentation patterns and, ideally, Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Data Presentation

Table 2: Quantitative Data on Abamectin Degradation

| Condition | Degradation Product(s) | Half-life of Abamectin | Notes | Reference |

| Photolysis (UV light, 254 nm) | 8,9-Z isomer and others | 4-6 hours (thin film) | This compound not reported as a major product. | [8] |

| Hydrolysis (pH 9, 20°C) | 2-epi-avermectin B1a | 380 days | 2-epi-avermectin B1a is a transient degradate. | [1] |

| Alkaline Stress | 2-epimer B1a | Not specified | 2-epimer is a significant degradation product. | [2] |

Visualizations

Formation Pathway of this compound

Caption: Formation of this compound from Abamectin via base-catalyzed epimerization and hydrolysis.

Experimental Workflow for Analysis

References

- 1. fao.org [fao.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pesticide Nanoformulations Based on Sunlight-Activated Controlled Release of Abamectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photodegradation of the acaricide abamectin: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Characterization of 2-epi-Abamectin: A Technical Guide

Introduction

2-epi-Abamectin is a key degradation product and process impurity of Abamectin, a widely used anthelmintic and insecticide. The epimerization at the C-2 position of the macrocyclic lactone structure of Abamectin can occur under alkaline conditions, leading to the formation of this compound.[1] This alteration in stereochemistry can impact the biological activity of the compound. Therefore, accurate identification and characterization of this compound are crucial for quality control and stability studies in the pharmaceutical and agricultural industries. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data used for the characterization of this compound, along with the detailed experimental protocols.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a primary tool for confirming the molecular formula of this compound. The analysis typically shows an identical molecular weight to that of Avermectin B1a, confirming that it is an isomer.

Table 1: Mass Spectrometry Data for this compound (as DP-5) [1]

| Parameter | Observed Value | Molecular Formula |

| Ion Peak [M+NH₄]⁺ | m/z 890.5256 | C₄₈H₇₆NO₁₄⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR experiments, is essential for the definitive structural elucidation of this compound, confirming the change in stereochemistry at the C-2 position. The interpretation of NMR spectra allows for the positive identification of this stereoisomer.[2]

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data from Awasthi et al. (2012) | Data from Awasthi et al. (2012) | Data from Awasthi et al. (2012) |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data from Awasthi et al. (2012) | Data from Awasthi et al. (2012) |

Note: The specific chemical shift values and multiplicities are based on the characterization reported by Awasthi et al. (2012), which confirmed the identity of this compound using 1D and 2D NMR experiments.[2]

Experimental Protocols

Generation of this compound

This compound is a significant degradation product under alkaline stress conditions.[1]

-

Method: A solution of Avermectin is subjected to alkaline hydrolysis, which results in the epimerization to the 2-epi stereoisomer.[1]

Chromatographic Separation

A reversed-phase high-performance liquid chromatography (HPLC) method is employed to separate this compound from the parent compound and other degradation products.

-

Column: ACE UltraCore 2.5 SuperC18 (150 × 4.6 mm, 2.5 µm particle size).[1]

-

Mobile Phase: A gradient elution is typically used.

-

Detection: UV detection is commonly employed for quantification.

Mass Spectrometry Analysis

-

Ionization Mode: Positive electrospray ionization (ESI).[1]

-

Instrumentation: High-resolution mass spectrometer.

-

Data Acquisition: Full MS scan is obtained to determine the molecular weight, and MS/MS fragmentation is used for structural confirmation.[1]

NMR Spectroscopy Analysis

-

Sample Preparation: Isolated and purified this compound is dissolved in a suitable deuterated solvent.

-

Experiments: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC) NMR spectra are acquired for complete structural elucidation.[2]

Logical Workflow for Characterization

The following diagram illustrates the experimental workflow for the formation, isolation, and characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

Methodological & Application

Application Note: HPLC-UV Method for the Separation of Abamectin and its Epimer

Introduction

Abamectin, a widely utilized anthelmintic and insecticide, is a mixture of avermectins, with avermectin B1a being the major component. During its synthesis and storage, or upon exposure to certain conditions, various isomers and epimers can form, such as the 2-epi-Abamectin. The presence and quantity of these related substances can impact the efficacy and safety of the final product. Therefore, a robust analytical method is crucial for their separation and quantification for quality control and stability studies.

This application note presents a high-performance liquid chromatography (HPLC) method with UV detection for the separation of abamectin from its related compounds. While a specific validated method for the separation of this compound was not found in publicly available literature, the provided method for the separation of abamectin from its other isomers, such as the 8,9-Z isomer, serves as an excellent starting point for method development and validation for this compound. The chromatographic conditions can be optimized to achieve the desired resolution for the specific epimer.

Experimental Protocol

This protocol is based on established methods for the analysis of abamectin and its isomers.[1][2][3]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

Abamectin reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

2. Preparation of Solutions

-

Mobile Phase: A mixture of methanol, acetonitrile, and water in the ratio of 55:30:15 (v/v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution (approximately 500 µg/mL): Accurately weigh about 50 mg of abamectin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[2] This solution should be sonicated for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

-

Accurately weigh a quantity of the sample containing approximately 50 mg of abamectin into a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes.

-

Allow the solution to cool to room temperature and then dilute to volume with methanol.

-

Mix well and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

The following HPLC parameters are recommended as a starting point:

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Water (55:30:15, v/v/v)[2] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 30 °C[2] |

| UV Detection | 245 nm[2] |

| Run Time | Approximately 35 minutes[2] |

5. System Suitability

Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase for at least 30 minutes. Perform replicate injections (n=5) of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

6. Data Analysis

Identify the peaks of abamectin and its isomers based on their retention times compared to the reference standards. The concentration of each component in the sample can be calculated using the external standard method based on the peak areas.

Quantitative Data Summary

The following table summarizes the expected retention times for the major components of abamectin under the specified chromatographic conditions. The retention time for this compound would need to be determined experimentally.

| Compound | Typical Retention Time (minutes) |

| Avermectin B1b | ~19.7[2] |

| Avermectin B1a (Abamectin) | ~25.2[2] |

| This compound | To be determined |

Experimental Workflow Diagram

Caption: Workflow for HPLC-UV analysis of Abamectin.

The described HPLC-UV method provides a reliable framework for the separation of abamectin and its related isomers. While this application note provides a robust starting point, optimization of the mobile phase composition and gradient may be necessary to achieve baseline separation of this compound from the main abamectin peak. Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity for the specific analytical needs.

References

Application Note: Quantification of 2-epi-Abamectin in Soil using LC-MS/MS

Introduction

Abamectin, a widely utilized agricultural pesticide, is composed of a mixture of avermectin B1a (>80%) and avermectin B1b (<20%).[1] Environmental factors, such as UV light, can lead to the isomerization of the parent compound, forming isomers like 2-epi-Abamectin. Monitoring the presence and concentration of these residues in soil is critical for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed LC-MS/MS protocol for the extraction, cleanup, and quantification of this compound in soil samples, intended for researchers, scientists, and professionals in the field of environmental analysis and drug development. The methodology is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantitative determination of pesticide residues.[1][2]

Experimental Protocol

This protocol outlines the procedure for the analysis of this compound in soil, from sample preparation to data acquisition.

1. Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of analytes from a complex matrix like soil.[1][2]

-

Extraction:

-

Weigh 10 g of a homogenized and frozen soil sample into a 50 mL centrifuge tube.[2]

-

Add 10 mL of acetonitrile and an appropriate volume of an internal standard solution.[2]

-

Securely cap the tube and shake it vigorously for 1 minute.[2]

-

Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[2]

-

Immediately shake for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge the tube for 5 minutes at 3000 rpm.[2]

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a new centrifuge tube containing 25 mg of Primary Secondary Amine (PSA) and 150 mg of anhydrous magnesium sulfate per mL of extract.[2]

-

Vortex the tube for 30 seconds to facilitate the cleanup process.[1]

-

Centrifuge for 5 minutes at 3000 rpm.[2]

-

Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[3]

-

2. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are critical for the accurate quantification of this compound.

-

Liquid Chromatography (LC) Conditions:

-

LC System: Standard HPLC or UHPLC system[1]

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)[2]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[2][4]

-

Mobile Phase B: 10 mM ammonium formate in 92% acetonitrile / 8% water with 0.1% formic acid[2]

-

Gradient: Start with 30% B, increasing to 100% B over the run time.[2]

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Column Temperature: 30°C[5]

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Tandem mass spectrometer[1]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode[2][3]

-

Source Temperature: It is advisable to set the source temperature at or below 300°C to minimize signal reduction.[2]

-

Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. The ammonium adduct is often used as the precursor ion.[2]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For related isomers like the 8,9-Z isomer of avermectin B1a, transitions such as 890.5 → 305.1 and 890.5 → 567.3 have been reported.[2]

-

3. Calibration and Quantification

-

Prepare matrix-matched calibration standards by spiking blank soil extracts with known concentrations of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of this analytical method.

| Parameter | Expected Value | Reference |

| Limit of Quantification (LOQ) | 0.5 µg/kg | [6] |

| Limit of Detection (LOD) | Not Reported | [1] |

| Recovery | 70-120% | [1][6] |

| Linearity (r²) | >0.99 | [3] |

| Matrix Effect | To be determined through validation |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil.

Logical Relationships in Sample Processing

Caption: Key logical steps in the sample preparation process.

References

Application Notes and Protocols for 2-epi-Abamectin as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectin B1a and avermectin B1b. During its synthesis and storage, or upon exposure to certain environmental conditions, Abamectin can degrade to form various related compounds, including the stereoisomer 2-epi-Abamectin. As a critical degradation product, this compound serves as an essential reference standard in the analytical testing of Abamectin formulations to ensure their purity, stability, and safety. These application notes provide detailed protocols for the use of this compound as a reference standard for the analytical testing of Abamectin using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use as a reference standard.

| Property | Value |

| Chemical Name | epi-Avermectin B1a |

| CAS Number | 106434-14-4 |

| Molecular Formula | C₄₈H₇₂O₁₄ |

| Molecular Weight | 873.1 g/mol |

| Appearance | A solid |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |

| Storage | -20°C |

| Stability | ≥ 4 years when stored properly |

Analytical Method: HPLC for Abamectin and this compound

The following High-Performance Liquid Chromatography (HPLC) method is designed for the separation and quantification of Abamectin from its degradation product, this compound. This method is adapted from established stability-indicating analytical procedures.[1]

Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC with UV Detector |

| Column | Prodigy C18, 250 x 4.6 mm, 5-µm particle size |

| Mobile Phase | Water : Methanol : Acetonitrile (15:34:51, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Expected Chromatographic Performance

The following table summarizes the expected retention times and resolution for Abamectin B1a and this compound under the specified chromatographic conditions.

| Compound | Retention Time (min) | Resolution (Rs) with Abamectin B1a |

| Abamectin B1a | ~10.5 | - |

| This compound | ~9.8 | > 1.5 |

Note: Retention times are approximate and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Experimental Protocols

Preparation of Standard Solutions

1. This compound Stock Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve the standard in methanol and make up to the mark with methanol.

-

Sonicate for 10 minutes to ensure complete dissolution. This is the stock solution.